molecular formula C18H21BrN6O3 B604770 8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 330818-44-5

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B604770
M. Wt: 449.3g/mol
InChI Key: DBTJTCGBKVYHBF-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H21BrN6O3 and its molecular weight is 449.3g/mol. The purity is usually 95%.
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Scientific Research Applications

Purine and Pyrimidine Derivatives in Medicinal Chemistry

  • Bioactive Nucleobases and Nucleosides : A review highlights the importance of furan and thiophene derivatives in medicinal chemistry, focusing on their roles in modifying purine and pyrimidine nucleobases and nucleosides to enhance antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. This work showcases the significant impact of heteroaryl substituents on the biological activities of these compounds (Ostrowski, 2022).

Pharmacological Applications

  • Hydrazine Derivatives and Cancer : Research assessing the carcinogenic action of hydrazine derivatives in humans highlights their potential risks. This study provides insights into the exposure and possible health effects associated with hydrazine compounds, which share structural similarities with the target compound (Tóth, 1994).

Analytical Methodologies

  • High-Performance Thin-Layer Chromatography : An article describes the development of a high-performance thin-layer chromatography (HPTLC) method for the determination of linagliptin, a compound with structural elements common to many purine derivatives. This methodological approach could be applicable for analyzing similar compounds, providing a basis for future research on purine derivatives like the one (Rode & Tajne, 2021).

properties

IUPAC Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-pentyl-4,5-dihydropurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BrN6O3/c1-3-4-5-8-25-14-15(24(2)18(28)22-16(14)27)21-17(25)23-20-10-11-9-12(19)6-7-13(11)26/h6-7,9-10,14-15,26H,3-5,8H2,1-2H3,(H,21,23)(H,22,27,28)/b20-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULWFKRZZDKXEF-KEBDBYFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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